2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline
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Overview
Description
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyrazine: Known for its nutty aroma and used as a flavoring agent.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: An intermediate in drug synthesis.
Uniqueness
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline stands out due to its unique combination of a quinoline core with a nitrophenyl and methoxy substituent. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
820977-19-3 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H16N2O3/c1-13-7-10-18(21(22)23)15(11-13)8-9-16-12-14-5-3-4-6-17(14)20-19(16)24-2/h3-12H,1-2H3 |
InChI Key |
IZVPQICSVBRQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2OC |
Origin of Product |
United States |
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